1-Chloro-3-(trifluoromethyl)naphthalene
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Overview
Description
1-Chloro-3-(trifluoromethyl)naphthalene is an organic compound with the molecular formula C11H6ClF3 It is a derivative of naphthalene, where a chlorine atom and a trifluoromethyl group are substituted at the 1 and 3 positions, respectively
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Chloro-3-(trifluoromethyl)naphthalene can be synthesized through various methods. One common approach involves the halogenation of 3-(trifluoromethyl)naphthalene using chlorine gas under controlled conditions. The reaction typically requires a catalyst, such as iron(III) chloride, to facilitate the substitution reaction.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale halogenation processes. These processes are optimized for high yield and purity, often employing continuous flow reactors and advanced separation techniques to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions: 1-Chloro-3-(trifluoromethyl)naphthalene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions:
Substitution Reactions: Nucleophiles like sodium amide or thiolates in polar aprotic solvents.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids in the presence of a base.
Major Products: The major products formed from these reactions include various substituted naphthalenes, which can be further functionalized for specific applications.
Scientific Research Applications
1-Chloro-3-(trifluoromethyl)naphthalene has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex aromatic compounds.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Some derivatives are investigated for their pharmacological effects and potential as therapeutic agents.
Industry: It is used in the development of advanced materials, such as liquid crystals and polymers, due to its unique electronic properties.
Mechanism of Action
The mechanism by which 1-chloro-3-(trifluoromethyl)naphthalene exerts its effects depends on the specific application. In chemical reactions, the compound’s reactivity is influenced by the electron-withdrawing trifluoromethyl group and the electron-donating chlorine atom. These substituents affect the compound’s electronic distribution, making it a versatile intermediate in various synthetic pathways.
Comparison with Similar Compounds
- 1-Chloro-2-(trifluoromethyl)naphthalene
- 2-Chloro-3-(trifluoromethyl)naphthalene
- 3-Chloro-4-(trifluoromethyl)naphthalene
Uniqueness: 1-Chloro-3-(trifluoromethyl)naphthalene is unique due to the specific positioning of the chlorine and trifluoromethyl groups, which imparts distinct electronic and steric properties. This makes it particularly useful in certain synthetic applications where regioselectivity and reactivity are crucial.
Properties
Molecular Formula |
C11H6ClF3 |
---|---|
Molecular Weight |
230.61 g/mol |
IUPAC Name |
1-chloro-3-(trifluoromethyl)naphthalene |
InChI |
InChI=1S/C11H6ClF3/c12-10-6-8(11(13,14)15)5-7-3-1-2-4-9(7)10/h1-6H |
InChI Key |
BRZUKTNIJWJMHU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C=C2Cl)C(F)(F)F |
Origin of Product |
United States |
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